3,5-Dimethyldodecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyldodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-12(2)10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCDOTOCKDZJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93761-42-3 | |
| Record name | 3,5-dimethyldodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties
3,5-Dimethyldodecanoic acid is a saturated fatty acid with the chemical formula C₁₄H₂₈O₂. pherobase.com Its structure consists of a twelve-carbon chain (dodecanoic acid) with two methyl group branches at the 3rd and 5th carbon positions. The presence of these methyl groups creates chiral centers, leading to the possibility of multiple stereoisomers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈O₂ | pherobase.com |
| Molecular Weight | 228.37 g/mol | pherobase.com |
| Predicted XlogP | 5.6 | uni.lu |
| Predicted Water Solubility | Log10 of Water solubility in mol/l: -5.20 (for 3,5-dimethyldodecane) | chemeo.com |
| Predicted Boiling Point | 518.84 K (for 3,5-dimethyldodecane) | chemeo.com |
| Predicted Melting Point | 183.00 ± 3.00 K (for 3,5-dimethyldodecane) | chemeo.com |
Note: Some physical properties are predicted or are for the related compound 3,5-dimethyldodecane due to a lack of extensive experimental data for this compound itself.
Natural Occurrence and Biological Role
The most well-documented natural occurrence of 3,5-dimethyldodecanoic acid is as a sex pheromone in certain species of longhorn beetles. nih.govillinois.eduescholarship.org Specifically, it has been identified as a powerful female-produced sex pheromone that attracts males of the California root borer, Prionus californicus. nih.govwikipedia.org The pheromone is released by the females to attract males for mating. wikipedia.org Research has shown that a synthetic blend of the stereoisomers of this compound is highly attractive to male P. californicus in field trials. wikipedia.org Further studies have revealed that the specific (3R,5S) stereoisomer is the active pheromone component for Prionus lecontei. researchgate.net
Biosynthesis
While the specific biosynthetic pathway of 3,5-dimethyldodecanoic acid in Prionus beetles has not been fully elucidated, the general biosynthesis of branched-chain fatty acids in other organisms, particularly bacteria, provides a likely framework. The biosynthesis of BCFAs typically involves the use of branched-chain amino acids like valine, leucine, and isoleucine as precursors. These amino acids are converted to their corresponding α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers for fatty acid synthesis. The elongation of these primers then proceeds via the fatty acid synthase (FAS) system.
Detailed Research Findings on this compound
Identification and Synthesis
The identification of 3,5-dimethyldodecanoic acid as a pheromone was achieved through a combination of gas chromatography-electroantennogram detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) of extracts from the female Prionus californicus. nih.govillinois.eduescholarship.org The structure was then confirmed through the chemical synthesis of the compound. nih.govillinois.eduescholarship.org Various synthetic routes have been developed, often involving the creation of the chiral centers and the elongation of the carbon chain to produce the final dodecanoic acid structure.
Role As a Semiochemical
Isolation from Natural Biological Extracts
The initial isolation of this compound as a biologically active compound is prominently linked to studies on insect pheromones. Researchers investigating the chemical signals of the California prionus (Prionus californicus), a species of long-horned beetle, successfully isolated its female-produced sex pheromone. The primary method employed for this was Solid Phase Microextraction (SPME). This technique involved inserting SPME fibers into the ovipositor sheath of female beetles to adsorb the volatile compounds released. This non-lethal sampling method allowed for the collection of the pheromone in its natural state. nih.gov
In addition to its discovery in insects, scientific investigations into the composition of avian uropygial gland secretions have also identified 3,5-dimethyl-branched fatty acids. The uropygial gland, or preen gland, is a holocrine sebaceous gland found in the majority of birds. wikipedia.org The secretions from this gland are a complex mixture of lipids, including ester waxes. scielo.br In a notable study on the chemical composition of the uropygial gland secretions of various owl species, 3,5-dimethyl-branched fatty acids were identified as a component in the barn owl (Tyto alba). nih.gov The analysis of these secretions typically involves solvent extraction of the waxy material, followed by saponification to hydrolyze the wax esters and liberate the constituent fatty acids and alcohols. Subsequent purification steps, often involving chromatography, are then used to isolate the individual fatty acid components.
The isolation of this compound and related compounds from both insect and avian sources has been pivotal for subsequent structural and functional studies. The table below summarizes the key isolation details from these distinct biological sources.
| Biological Source | Isolation Method | Analytical Techniques |
| California prionus (Prionus californicus) | Solid Phase Microextraction (SPME) from ovipositor sheath | Gas Chromatography-Electroantennogram Detection (GC-EAD), Gas Chromatography-Mass Spectrometry (GC-MS) |
| Barn Owl (Tyto alba) | Solvent extraction of uropygial gland wax, followed by hydrolysis | Gas-Liquid Chromatography, Mass Spectrometry |
Initial Structural Assignment and Isomerism
The structural elucidation of this compound was primarily achieved through a combination of gas chromatography and mass spectrometry (GC-MS). nih.gov However, the initial analysis of the mass spectrum of the pheromone from Prionus californicus proved to be challenging. The fragmentation pattern was reportedly misleading, with prominent fragment ions that did not align with the expected cleavage points for a simple branched-chain fatty acid. nih.gov This necessitated a more detailed analysis, including comparison of retention indices with synthetic standards, to correctly assign the structure as this compound.
A critical aspect of the structure of this compound is its stereoisomerism. The molecule contains two chiral centers at the 3- and 5-carbon positions, which means that four possible stereoisomers can exist: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The determination of the specific stereoisomer produced by the female Prionus californicus required the stereoselective synthesis of the possible isomers and subsequent bioassays. google.com
Research has demonstrated that the naturally produced pheromone is the (3R,5S)-3,5-dimethyldodecanoic acid enantiomer. nih.gov Field trials have shown that this specific isomer is highly attractive to male beetles. Interestingly, a synthetic mixture containing all four stereoisomers was also found to be a potent attractant for male Prionus californicus, indicating that the other isomers are not inhibitory to the pheromonal response. nih.govnih.gov This finding has practical implications for the use of this compound in pest management strategies.
The synthesis of the different stereoisomers of this compound has been a subject of chemical research, with various synthetic routes developed to produce the individual isomers or mixtures thereof. google.com These synthetic efforts have been crucial for confirming the structure of the natural product and for enabling larger-scale field studies.
Association with Specific Biological Organisms
The most well-documented biological role of this compound is as a sex pheromone in several species of the beetle genus Prionus. Initially identified in the California prionus (Prionus californicus), subsequent research has shown that synthetic this compound is also an effective attractant for a number of other Prionus species. uidaho.eduresearchgate.net This suggests that this compound may serve as a more general pheromone for this genus of long-horned beetles.
Field trials conducted in various locations across North America and even in the United Kingdom have demonstrated the attractiveness of synthetic this compound to a range of Prionus species. This has significant implications for the monitoring and management of these beetles, some of which are considered agricultural pests. The table below lists some of the Prionus species that have been found to be attracted to this compound.
| Species | Common Name | Geographic Location of Study |
| Prionus californicus | California prionus | Southwestern Idaho, southern California, northwestern Utah |
| Prionus lecontei | Southern California, northwestern Utah | |
| Prionus integer | Southwestern Idaho | |
| Prionus imbricornis | Georgia | |
| Prionus laticollis | Broad-necked root borer | Georgia |
| Prionus linsleyi | North central Arizona | |
| Prionus aztecus | Northern Mexico | |
| Prionus coriarius | The Tanner Beetle | East Anglia, United Kingdom |
In the avian realm, the association of 3,5-dimethyl-branched fatty acids has been specifically identified with the barn owl (Tyto alba). nih.gov The uropygial gland secretions of birds are known to vary significantly in their chemical composition between different species, and these differences are often used for chemotaxonomic classification. nih.gov The presence of 3,5-dimethyl-branched fatty acids in the barn owl, in contrast to the 2-alkyl-substituted fatty acids found in other owls like the long-eared owl and eagle owl, highlights a distinct biochemical pathway in this species. nih.gov The function of these specific branched-chain fatty acids in the preen oil of the barn owl is not as clearly defined as the pheromonal role in insects, but it is likely related to feather maintenance, waterproofing, and potentially antimicrobial properties.
Diastereomeric and Enantiomeric Forms and Nomenclature
With two stereocenters, this compound can exist as a total of four distinct stereoisomers. These stereoisomers comprise two pairs of enantiomers. The relationship between the pairs of enantiomers is diastereomeric. The nomenclature of these stereoisomers is defined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign an R (rectus) or S (sinister) configuration to each chiral center based on the arrangement of its substituents.
The four stereoisomers of this compound are:
(3R,5S)-3,5-dimethyldodecanoic acid
(3S,5R)-3,5-dimethyldodecanoic acid
(3R,5R)-3,5-dimethyldodecanoic acid
(3S,5S)-3,5-dimethyldodecanoic acid
The (3R,5S) and (3S,5R) isomers are enantiomers of each other and are referred to as the anti diastereomers. The (3R,5R) and (3S,5S) isomers are also enantiomers and are known as the syn diastereomers. The relationship between any anti isomer and any syn isomer is that of diastereomers.
Table 1: Stereoisomers of this compound
| Stereoisomer | Configuration at C3 | Configuration at C5 | Diastereomeric Group |
|---|---|---|---|
| (3R,5S)-3,5-dimethyldodecanoic acid | R | S | anti |
| (3S,5R)-3,5-dimethyldodecanoic acid | S | R | anti |
| (3R,5R)-3,5-dimethyldodecanoic acid | R | R | syn |
| (3S,5S)-3,5-dimethyldodecanoic acid | S | S | syn |
Determination of Absolute and Relative Configurations
The definitive assignment of the absolute and relative configurations of the stereoisomers of this compound has been accomplished through a combination of stereoselective synthesis and chromatographic analysis. A key study in this area focused on identifying the specific stereoisomer that functions as the female-produced sex pheromone of the California prionus beetle, Prionus californicus. nih.gov
Researchers undertook the stereoselective synthesis of three of the four possible stereoisomers to compare with the natural product. nih.gov The synthetic strategies employed chiral auxiliaries or catalysts to control the stereochemistry at the C3 and C5 positions, leading to the targeted formation of specific stereoisomers. For instance, the synthesis of the (3R,5S) and (3S,5R) enantiomers has been described in the literature. researchgate.net
A critical step in the identification process involved gas chromatography (GC). The relative configuration of the natural pheromone was determined by comparing its GC retention time with those of the synthetic syn and anti diastereomers. It was found that the retention time of the natural product matched that of the synthetic anti isomers, while the syn isomers ((3R,5R) and (3S,5S)) had different retention times and were thus excluded from further consideration as the primary pheromone component. nih.gov
With the relative configuration established as anti, the final determination of the absolute configuration of the natural pheromone was achieved by comparing the biological activity of the synthesized (3R,5S) and (3S,5R) enantiomers with the natural extract, as detailed in the following section.
Stereospecificity in Biological Activity
The biological activity of this compound as an insect pheromone is highly stereospecific. Field bioassays have been instrumental in elucidating the precise stereoisomer responsible for eliciting a behavioral response in male Prionus californicus beetles.
In a pivotal study, the attraction of male P. californicus to synthetic (3R,5S)-3,5-dimethyldodecanoic acid and its enantiomer, (3S,5R)-3,5-dimethyldodecanoic acid, was directly compared. The results demonstrated that male beetles were significantly attracted to the (3R,5S) isomer, which was consistent with the attraction to the natural pheromone extracted from females. nih.gov In contrast, the (3S,5R) enantiomer showed little to no activity, indicating that the olfactory receptors of the male beetles are finely tuned to the (3R,5S) configuration. nih.gov
Interestingly, further field trials revealed that a synthetic blend containing all four stereoisomers of this compound was as attractive to male P. californicus as the pure (3R,5S)-enantiomer. nih.govnih.govcapes.gov.br This suggests that the other three stereoisomers ((3S,5R), (3R,5R), and (3S,5S)) are not inhibitory to the attraction of the active (3R,5S) isomer for this particular species. nih.govcapes.gov.br
The stereospecificity of this pheromone has also been investigated in other related species. For example, males of the congener Prionus lecontei are also attracted to the (3R,5S)-enantiomer but not to the (3S,5R)-enantiomer. nih.govcapes.gov.br This finding highlights the conserved nature of the pheromone signaling system within the Prionus genus.
**Table 2: Biological Activity of this compound Stereoisomers on *Prionus californicus***
| Stereoisomer/Blend | Biological Response (Attraction of Males) |
|---|---|
| (3R,5S)-3,5-dimethyldodecanoic acid | Active |
| (3S,5R)-3,5-dimethyldodecanoic acid | Inactive |
| (3R,5R)-3,5-dimethyldodecanoic acid | Not the primary attractant |
| (3S,5S)-3,5-dimethyldodecanoic acid | Not the primary attractant |
| Blend of all four stereoisomers | Active (equally attractive as the (3R,5S) isomer) |
Non-Stereoselective Synthetic Approaches
Non-stereoselective methods for synthesizing this compound yield a mixture of all possible stereoisomers. These approaches are often characterized by their relative simplicity and scalability, making them suitable for applications where stereochemical purity is not a primary concern.
One notable non-stereoselective synthesis involves a multi-step process commencing with the Knoevenagel-type condensation of 3-methyl-2-pentene-1,5-diacid diester with 2-nonanone. researchgate.net This initial reaction forms a dicarboxylic acid intermediate, 4-carboxy-3,5-dimethyl-3,5-dodecadienoic acid. researchgate.net Subsequent decarboxylation, which can be followed by hydrolysis, converts this intermediate into 3,5-dimethyl-2,4-dodecadienoic acid. researchgate.net The final step is a hydrogenation reaction, typically carried out in a hydrogen atmosphere with a catalyst, which reduces the double bonds to afford the saturated this compound. researchgate.net This process is advantageous as it avoids the use of silica (B1680970) gel flash chromatography for intermediate purification, which can be a bottleneck in industrial-scale synthesis. researchgate.net
An earlier method reported by Petrov et al. involves the coupling of heptyl magnesium bromide with 2-chloro-3-pentene. google.com This is followed by the addition of hydrogen bromide, alkylation of ethyl malonate, hydrolysis of the resulting ester, and finally, decarboxylation to yield this compound. google.com
Below is a data table summarizing a non-stereoselective synthetic route:
Table 1: Non-Stereoselective Synthesis of this compound| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Knoevenagel-type condensation | 3-methyl-2-pentene-1,5-diacid diester, 2-nonanone | 4-carboxy-3,5-dimethyl-3,5-dodecadienoic acid |
| 2 | Decarboxylation/Hydrolysis | Heat, Tributylamine, Sodium methoxide, Sodium hydroxide | 3,5-dimethyl-2,4-dodecadienoic acid |
| 3 | Hydrogenation | H₂, Catalyst (e.g., Pd/C) | This compound |
Stereoselective Synthesis Pathways for Specific Enantiomers
The synthesis of specific enantiomers of this compound is a more complex endeavor, requiring the use of chiral auxiliaries, asymmetric catalysts, or chiral starting materials to control the stereochemistry at the C3 and C5 positions. While specific literature detailing the stereoselective synthesis of all four stereoisomers of this compound is sparse, general strategies for the stereoselective synthesis of related β-hydroxy and β-methyl carboxylic acids can be applied.
A common and powerful strategy involves the use of Evans' chiral auxiliaries. For instance, in the synthesis of related β-hydroxy acids, an aldol (B89426) reaction between a silyl-protected aldehyde and the dibutylboron enolate derived from a chloroacetyloxazolidinone can be employed. nih.gov This approach allows for the diastereoselective formation of the desired stereocenters. Although this method often results in a mixture of diastereomers, they can typically be separated by silica gel chromatography. nih.gov Subsequent chemical transformations, such as dechlorination and removal of the chiral auxiliary, yield the enantiomerically enriched target acid. nih.govnih.gov
For example, the synthesis of (3S)-hydroxy-5-phenylpentanoic acid utilizes an aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412) to create two diastereomers that are separable by column chromatography. nih.govresearchgate.net A similar approach could be envisioned for the synthesis of the stereoisomers of this compound, where the appropriate starting materials would be selected to build the dodecanoic acid backbone.
The synthesis of the (3R,5R)-stereoisomer of related compounds has been achieved through various routes. One approach for a different molecule, (3R,5R)-β-hydroxypiperazic acid, relied on a diastereoselective enolate hydroxylation and electrophilic N-amination of a glutamate-derived synthon. nsf.gov While the specific reactions are different, the underlying principle of using a chiral precursor to direct the formation of subsequent stereocenters is a key strategy in asymmetric synthesis.
Regioselective Considerations in Synthesis
Regioselectivity, the control of the position of chemical bond formation, is a critical aspect in the synthesis of this compound. The desired product has methyl groups specifically at the C3 and C5 positions, and synthetic strategies must be designed to ensure the formation of this specific constitutional isomer over other possibilities.
In the non-stereoselective synthesis starting from 3-methyl-2-pentene-1,5-diacid diester and 2-nonanone, the regioselectivity is dictated by the inherent reactivity of the starting materials in the Knoevenagel condensation. researchgate.net The reaction is designed to form the carbon-carbon bond at the desired position to ultimately yield the 3,5-disubstituted dodecanoic acid skeleton after subsequent steps.
In syntheses involving the alkylation of enolates, such as the malonic ester synthesis mentioned by Petrov et al. google.com, the regioselectivity of the alkylation step is crucial. The deprotonation of the active methylene (B1212753) compound and its subsequent reaction with an alkyl halide must proceed at the correct carbon to build the desired carbon framework.
While not directly about this compound, studies on the regioselective synthesis of other substituted carboxylic acids, such as pyrazole-4-carboxylates, highlight the importance of carefully choosing reagents and reaction conditions to control the outcome of the reaction. nih.govgoogle.com For instance, the synthesis of isomeric hydroxy-N-aryl-1H-pyrazole-4-carboxylates was achieved by developing distinct two-step syntheses for each regioisomer. nih.gov Similarly, the regioselective dibromination of methyl indole-3-carboxylate (B1236618) at the 5 and 6 positions was achieved by using specific reaction conditions. rsc.org These examples underscore the principle that achieving high regioselectivity often requires tailored synthetic routes.
Challenges and Advancements in Laboratory and Scalable Synthesis
Advancements in synthetic methodologies aim to address these challenges. The development of synthetic pathways that avoid column chromatography is a significant step towards more practical and scalable syntheses. researchgate.net The use of robust and high-yielding reactions is also crucial. The non-stereoselective method involving a Knoevenagel-type condensation followed by decarboxylation and hydrogenation represents an effort to create a more industrially feasible process. researchgate.net
For very long-chain fatty acids in general, their physical properties, such as being waxy solids with low solubility, can make handling and purification difficult in a laboratory setting. researchgate.net The development of versatile synthetic methods that can be applied to a variety of carbon chain lengths and are suitable for large-scale synthesis is an ongoing area of research. researchgate.net
Another challenge lies in the synthesis of functionalized and hindered ketones, which can be precursors to complex carboxylic acids. Traditional methods often require extensive use of protecting groups. nih.gov Modern transition-metal-catalyzed coupling reactions are being developed to tolerate a wider variety of functional groups, thus simplifying synthetic routes. nih.gov
The microbial synthesis of fatty acid-derived chemicals is an emerging field that offers a potential alternative to chemical synthesis, with the advantage of using renewable feedstocks. frontiersin.org However, this approach also has its own set of challenges, including optimizing metabolic pathways and improving product titers. frontiersin.org
High-Resolution Mass Spectrometry for Isomer Differentiation
High-resolution mass spectrometry (HRMS) is an indispensable tool for distinguishing this compound from its structural isomers, such as other dimethyl-branched acids or straight-chain fatty acids of the same nominal mass (e.g., tetradecanoic acid). The power of HRMS lies in its ability to provide highly accurate mass measurements, often to within a few parts per million (ppm), allowing for the determination of elemental compositions.
When subjected to ionization, typically electron ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids undergo characteristic fragmentation. While straight-chain fatty acids produce a predictable series of fragment ions separated by 14 mass units (representing CH₂ groups), branched-chain acids like this compound yield a more complex pattern. libretexts.org The presence of methyl groups on the carbon chain influences bond cleavage, leading to the formation of specific diagnostic ions. Cleavage at the points of branching is favored because it results in the formation of more stable secondary or tertiary carbocations. libretexts.orgdocbrown.info
For this compound (molar mass: 228.38 g/mol ), the fragmentation pattern will show characteristic peaks resulting from cleavages adjacent to the C3 and C5 methyl groups. These patterns are distinct from those of its isomers, enabling differentiation. For instance, charge-switching strategies in mass spectrometry have been shown to be effective in assigning methyl branch points in fatty acids without requiring reference standards. nih.gov
Table 1: Predicted Key Mass Spectral Fragments for Isomer Differentiation This table presents a simplified comparison of expected major fragments following electron ionization of this compound and its straight-chain isomer, Tetradecanoic acid. Fragmentation is complex and this is not an exhaustive list.
| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion from this compound | Possible Fragment Ion from Tetradecanoic Acid | Significance for Differentiation |
| 228 | [M]⁺ | [M]⁺ | Molecular ion peak, confirms mass but not structure. |
| 213 | [M-CH₃]⁺ | [M-CH₃]⁺ | Loss of a methyl group. |
| 183 | [M-C₃H₇]⁺ | [M-C₃H₇]⁺ | Loss of a propyl group. |
| 157 | [M-C₅H₁₁]⁺ | - | Diagnostic Peak: Cleavage between C4 and C5. |
| 87 | [CH(CH₃)CH₂COOH]⁺ | - | Diagnostic Peak: McLafferty rearrangement product influenced by C3 methyl group. |
| 74 | - | [CH₃OC(OH)=CH₂]⁺ | Classic McLafferty rearrangement fragment for straight-chain methyl esters (FAMEs). researchgate.net |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Butyl fragment, common in many alkanes. |
Infrared multiple-photon dissociation (IR-MPD) mass spectrometry is another advanced technique that can differentiate isomers by providing unique fragmentation patterns based on how the molecule absorbs infrared light at different wavelengths. nih.gov This method can provide a spectral fingerprint unique to each isomer.
Nuclear Magnetic Resonance Spectroscopy for Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural and configurational analysis of this compound. While ¹H and ¹³C NMR can confirm the carbon skeleton and the presence of functional groups, advanced 2D NMR techniques and specialized methods are required to assign the relative and absolute configurations of the two chiral centers at C3 and C5. aocs.org
¹H NMR spectra provide information on the chemical environment of protons. magritek.com The protons of the methyl groups at C3 and C5 will appear as doublets, and the methine protons at these positions will appear as complex multiplets due to coupling with neighboring protons. youtube.com The chemical shifts and coupling constants (J-values) of these signals are highly sensitive to the molecule's three-dimensional structure. nih.gov
¹³C NMR spectroscopy provides the number of non-equivalent carbons and their chemical environment. The signals for the C3 and C5 carbons, as well as the carbons of their attached methyl groups, will be distinct and can be used for structural confirmation. aocs.org
For configurational analysis, methods include:
J-Based Configurational Analysis (JBCA): This method uses the measurement of homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants. nih.gov These values are dependent on the dihedral angles between atoms, which in turn are defined by the molecule's stereochemistry. By comparing experimental J-values to those calculated for different possible diastereomers (e.g., (3R,5R), (3S,5S), (3R,5S), (3S,5R)), the correct relative configuration can be determined. scielo.org.mx
Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) can be esterified to the carboxylic acid group. nih.gov This creates diastereomeric esters whose NMR signals, particularly for protons near the new chiral center, will be shifted differently. Analyzing these chemical shift differences (Δδ) allows for the assignment of the absolute configuration at the C3 center.
Table 2: Predicted NMR Chemical Shifts for this compound Predicted values are based on general chemical shift ranges for fatty acids and branched alkanes in a standard solvent like CDCl₃. Actual values can vary.
| Atom(s) | Technique | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
| COOH | ¹H NMR | 10.0 - 12.0 | Broad singlet |
| CH₂ (C2) | ¹H NMR | ~2.2 - 2.4 | Multiplet |
| CH (C3) | ¹H NMR | ~1.8 - 2.1 | Multiplet |
| CH₃ (on C3) | ¹H NMR | ~0.9 - 1.1 | Doublet |
| CH (C5) | ¹H NMR | ~1.3 - 1.6 | Multiplet |
| CH₃ (on C5) | ¹H NMR | ~0.8 - 0.9 | Doublet |
| Terminal CH₃ | ¹H NMR | ~0.8 - 0.9 | Triplet |
| COOH | ¹³C NMR | ~179 - 181 | Carbonyl carbon |
| C2 | ¹³C NMR | ~40 - 43 | |
| C3 | ¹³C NMR | ~30 - 35 | Methine carbon |
| C5 | ¹³C NMR | ~35 - 40 | Methine carbon |
| CH₃ (on C3) | ¹³C NMR | ~18 - 22 | |
| CH₃ (on C5) | ¹³C NMR | ~18 - 22 |
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
Since this compound has two chiral centers, it can exist as four stereoisomers: two pairs of enantiomers ((3R,5R)/(3S,5S) and (3R,5S)/(3S,5R)). Chiral chromatography is essential for separating these stereoisomers to assess enantiomeric purity (or enantiomeric excess, ee) and diastereomeric ratio. This is most commonly achieved using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.govresearchgate.net
Chiral Gas Chromatography (GC): For GC analysis, the carboxylic acid is typically derivatized to a more volatile form, such as a methyl ester (FAME). acs.org The resulting esters are then separated on a capillary column coated with a CSP. Cyclodextrin-based CSPs are widely used for this purpose. gcms.cz These cyclic oligosaccharides have a chiral cavity, and they separate enantiomers based on differences in the stability of the transient inclusion complexes formed with each enantiomer. The elution order of the enantiomers can be determined by analyzing synthesized, enantiomerically pure standards. acs.org
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can often be performed without derivatization. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are highly effective for separating a wide range of chiral compounds, including fatty acids. researchgate.netcapes.gov.br Separation occurs due to differential interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions) between the enantiomers and the chiral polymer.
Table 3: Chiral Stationary Phases (CSPs) for Fatty Acid Enantiomer Separation
| CSP Type | Chromatographic Technique | Principle of Separation | Typical Application |
| Derivatized Cyclodextrins | Gas Chromatography (GC) | Formation of transient, diastereomeric host-guest inclusion complexes with differing stabilities. gcms.cz | Separation of volatile derivatives (e.g., methyl esters) of chiral fatty acids. acs.org |
| Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | High-Performance Liquid Chromatography (HPLC) | Combination of attractive interactions like hydrogen bonds, dipole-dipole, and steric repulsion. researchgate.net | Direct separation of enantiomeric acids, alcohols, and other chiral compounds. capes.gov.br |
| Pirkle-type (Brush-type) | High-Performance Liquid Chromatography (HPLC) | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the CSP. | Broadly used for many classes of chiral molecules. |
| Protein-based | High-Performance Liquid Chromatography (HPLC) | Enantioselective binding to chiral pockets on the surface of an immobilized protein. | Separation of chiral drugs and other bioactive compounds. |
Coupled Spectroscopic and Chromatographic Methods in Complex Matrices
In practical applications, this compound is often a minor component within a complex biological or environmental matrix. Therefore, a combination of chromatography for separation and spectroscopy for detection and identification is required. nih.gov GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose. rsc.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for analyzing volatile compounds. walshmedicalmedia.com For the analysis of this compound, a sample preparation step involving extraction and derivatization (e.g., to its methyl ester) is typically necessary to increase volatility and improve chromatographic behavior. nih.govgoogle.com The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and fragments the eluting compounds, providing both a retention time and a mass spectrum for identification. researchgate.net When using a chiral GC column, this setup can simultaneously separate and identify individual stereoisomers.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is particularly useful for analyzing less volatile or thermally fragile compounds and often does not require derivatization. nih.govmdpi.com Reversed-phase LC separates compounds based on their hydrophobicity. The eluent is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. For high sensitivity and selectivity in complex matrices like plasma or tissue extracts, tandem mass spectrometry (MS/MS) is employed. nih.govplos.org In this mode, a specific parent ion corresponding to this compound is selected, fragmented, and one or more specific product ions are monitored, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This dramatically reduces chemical noise and allows for accurate quantification even at very low concentrations. researchgate.netnih.gov
Table 4: Example of a Coupled Method for Quantification in a Biological Matrix
| Parameter | LC-MS/MS Method Example |
| Sample Preparation | Protein precipitation with methanol (B129727) or acetonitrile, followed by centrifugation. mdpi.com Liquid-liquid extraction. |
| Chromatography | Reverse-Phase HPLC (e.g., C18 column). |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol, often with a formic acid modifier. researchgate.netmdpi.com |
| Ionization Mode | Negative-ion Electrospray Ionization (ESI-). |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. |
| Parent Ion (Q1) | m/z 227.2 [M-H]⁻ |
| Product Ion (Q3) | Specific fragment ions resulting from collision-induced dissociation (CID). |
| Quantification | Based on the peak area of the MRM transition, calibrated against a standard curve using a stable isotope-labeled internal standard. |
Chemical Ecological Role and Biological Functions in Non Human Organisms
Function as a Sex Pheromone in Insect Species
3,5-Dimethyldodecanoic acid is a significant chemical compound in the realm of insect communication, primarily functioning as a sex pheromone in various beetle species. oup.com Pheromones are chemical signals released by an organism that trigger a specific response in another member of the same species. umn.edu In the case of this compound, it is often the female of the species that produces this fatty acid-derived metabolite to attract males for mating. oup.comnih.gov
This compound has been identified as the female-produced sex pheromone for the longhorned beetle Prionus californicus. oup.comoup.com Research has demonstrated that males of this species are significantly attracted to this chemical. oup.comoup.com The identification of such pheromones is a crucial first step in developing species-specific pest management strategies. nih.gov
Field studies have revealed that synthetic this compound is an effective attractant for multiple species within the Prionus genus. oup.com This suggests a conserved use of this molecule as a key component of the sex pheromone across related species. The attraction is typically sex-specific, with traps baited with the pheromone primarily capturing males. oup.com
The following table summarizes the insect species in which this compound or its stereoisomers have been identified as a sex pheromone or attractant.
| Species | Common Name | Family | Role of this compound |
| Prionus californicus | California prionus | Cerambycidae | Female-produced sex pheromone. oup.comoup.com |
| Prionus lecontei | LeConte's prionus | Cerambycidae | Attractant for males. oup.com |
| Prionus integer | Cerambycidae | Attractant for males. oup.com | |
| Prionus imbricornis | Tile-horned prionus | Cerambycidae | Attractant for males. oup.com |
| Prionus laticollis | Broad-necked root borer | Cerambycidae | Attractant for males. oup.com |
| Prionus linsleyi | Cerambycidae | Attractant for males. oup.com | |
| Prionus aztecus | Cerambycidae | Attractant for males. oup.com | |
| Prionus coriarius | The Tanner Beetle | Cerambycidae | Attractant for males. oup.com |
Interspecific and Intraspecific Chemical Communication Mechanisms
Chemical communication in insects is a fundamental process that governs many of their behaviors, including mating. wikipedia.org This communication relies on semiochemicals, which are divided into pheromones (intraspecific communication) and allelochemicals (interspecific communication). ncsu.edu this compound primarily acts as a pheromone, facilitating communication between individuals of the same species for the purpose of reproduction. oup.comncsu.edu
Intraspecific Communication:
Within a species, such as the longhorned beetle Prionus californicus, the female releases (3R,5S)-3,5-dimethyldodecanoic acid to signal her presence and readiness to mate to conspecific males. oup.com This chemical message is highly specific, ensuring that only males of the same species are attracted, thus maintaining reproductive isolation. The male's olfactory system is tuned to detect this specific molecule, initiating a behavioral response to locate the female. nih.gov
Interspecific Communication (Cross-Attraction):
Interestingly, field trials have shown that a synthetic blend of this compound isomers can attract males of several different Prionus species. oup.com This phenomenon, known as cross-attraction, suggests that these closely related species may use the same or very similar pheromone components. oup.com While this may lead to some "confusion" in the field, subtle differences in the blend of stereoisomers produced by each species, or the context in which the pheromone is released, may help to maintain species recognition. oup.com
The use of shared pheromone channels among closely related species is not uncommon in insects and highlights the evolutionary conservation of these chemical signaling systems. oup.com This interspecific activity has practical applications, as a single synthetic lure can be used to monitor the populations of multiple Prionus species, some of which are considered agricultural pests. oup.com
Chemoreception and Olfactory Pathway Activation in Target Organisms
The detection of chemical cues like this compound is a sophisticated process mediated by the insect's chemosensory system. nih.gov This system is comprised of specialized sensory organs, primarily the antennae, which are covered in sensilla. nih.govnih.gov These sensilla house olfactory receptor neurons (ORNs) that are tuned to detect specific volatile molecules. nih.gov
When a male Prionus beetle encounters a plume of this compound, the pheromone molecules enter the sensilla and bind to specific odorant receptor (OR) proteins located on the dendritic membrane of the ORNs. nih.govnih.gov This binding event triggers a cascade of intracellular signaling, leading to the generation of an electrical signal, or action potential, in the neuron. nih.gov
This nerve impulse then travels down the axon of the ORN to the antennal lobe of the insect's brain. nih.gov In the antennal lobe, the signals from ORNs that detect the same odorant converge in specific spherical structures called glomeruli. This spatial organization of olfactory information allows the brain to process and identify the pheromone. From the antennal lobe, the information is relayed to higher brain centers, such as the mushroom bodies and the lateral horn, which ultimately leads to a behavioral response, such as flying upwind to locate the source of the pheromone. nih.gov
The specificity of this system is remarkable, with particular ORs showing high affinity for specific pheromone components. In the case of Prionus species, the males' olfactory systems are highly sensitive to this compound, enabling them to detect minute quantities of the pheromone released by females from a distance. oup.com
Influence of Stereoisomeric Composition on Biological Response
The biological activity of this compound as a sex pheromone is significantly influenced by its stereochemistry. The molecule has two chiral centers at positions 3 and 5, meaning it can exist as four different stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S).
Research has shown that the natural pheromone produced by females of the longhorned beetle Prionus californicus is the (3R,5S)-3,5-dimethyldodecanoic acid enantiomer. oup.com Field bioassays have demonstrated that males of this species are significantly attracted to this specific stereoisomer. oup.com
Interestingly, for P. californicus, a synthetic blend containing all four stereoisomers was found to be equally attractive as the single, natural (3R,5S)-enantiomer. oup.comoup.com This indicates that the other "unnatural" stereoisomers are not inhibitory to the attraction of P. californicus males. oup.comoup.com
However, the response can be more specific in other species. For example, males of the congeneric species Prionus lecontei are also attracted to the (3R,5S)-enantiomer but not to the (3S,5R)-enantiomer. oup.com This suggests that while multiple Prionus species may use this compound as a pheromone, the specific stereoisomeric composition that elicits a behavioral response can differ between species, providing a mechanism for species-specific recognition. oup.com
The following table details the observed biological responses of different Prionus species to various stereoisomers of this compound.
| Species | Stereoisomer(s) Tested | Biological Response |
| Prionus californicus | (3R,5S)-3,5-dimethyldodecanoic acid | Significant attraction of males. oup.comoup.com |
| Prionus californicus | Synthetic blend of all four stereoisomers | Equally attractive as the natural (3R,5S)-enantiomer. oup.comoup.com |
| Prionus lecontei | (3R,5S)-3,5-dimethyldodecanoic acid | Attraction of males. oup.com |
| Prionus lecontei | (3S,5R)-3,5-dimethyldodecanoic acid | No attraction of males. oup.com |
Structural Analogs, Derivatives, and Structure Activity Relationship Sar Studies
Synthesis and Biological Evaluation of Related Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl groups on the carbon chain. wikipedia.org Their synthesis in nature, particularly in bacteria, often originates from branched-chain amino acids like valine, leucine, and isoleucine. nih.govfrontiersin.org The synthesis of specific BCFAs, including those structurally related to 3,5-dimethyldodecanoic acid, allows for the investigation of their unique biological roles.
In the context of infection, the synthesis of BCFAs by pathogens like Staphylococcus aureus is crucial for their ability to adapt to the host environment and can influence the host's innate immune response. nih.gov Furthermore, some BCFAs have been identified as having roles in chemical signaling between organisms.
The following table provides examples of related branched-chain fatty acids and their reported biological activities:
| Compound Name | Structure | Reported Biological Activity |
| 13-Methyltetradecanoic acid | A saturated fatty acid with a methyl branch at the C-13 position. | Found in bacteria and has roles in membrane structure. wikipedia.org |
| 12-Methyltetradecanoic acid | A saturated fatty acid with a methyl branch at the C-12 position. | Component of bacterial lipids. wikipedia.org |
| Phytanic acid | A multi-branched fatty acid. | Accumulates in certain metabolic disorders. |
| Pristanic acid | A multi-branched fatty acid. | Involved in peroxisomal alpha-oxidation. |
This table is for illustrative purposes and includes examples of other branched-chain fatty acids to highlight the diversity and biological relevance of this class of compounds.
Modulated Activity of Esters and Homologs
The conversion of carboxylic acids to their ester or amide derivatives is a common strategy in medicinal chemistry to alter their physicochemical properties and biological activity. nih.govmdpi.com For this compound, the synthesis and evaluation of its esters and homologs (compounds with systematically varied chain lengths) can provide valuable insights into its structure-activity relationships.
Esterification of a fatty acid can influence its solubility, membrane permeability, and susceptibility to metabolic enzymes like carboxylesterases. nih.gov This modification can either increase or decrease the compound's biological activity depending on the specific biological target and the nature of the ester group. For example, studies on other bioactive compounds have shown that simple alkyl esters can exhibit different activity profiles compared to the parent carboxylic acid. researchgate.net
Homologation, the process of systematically increasing or decreasing the length of the carbon chain, is another critical tool in SAR studies. This allows researchers to determine the optimal chain length for a specific biological interaction. The biological activity of fatty acids is often highly dependent on their chain length, with activity sometimes peaking at a specific number of carbons. mdpi.com
The table below illustrates how the activity of a hypothetical series of 3,5-dimethyl fatty acid homologs and their esters might be evaluated:
| Compound | Modification | Expected Impact on Properties | Potential Biological Evaluation |
| 3,5-Dimethylundecanoic acid | Shorter chain homolog | Increased water solubility | Altered pheromonal or antimicrobial activity |
| 3,5-Dimethyltridecanoic acid | Longer chain homolog | Increased lipophilicity | Altered binding affinity to receptors |
| Methyl 3,5-dimethyldodecanoate | Methyl ester derivative | Increased membrane permeability | Evaluation of prodrug potential, altered antimicrobial spectrum |
| Ethyl 3,5-dimethyldodecanoate | Ethyl ester derivative | Modified metabolic stability | Comparison of activity with the methyl ester and parent acid |
This is a hypothetical table to illustrate the principles of studying esters and homologs.
Computational Modeling and Prediction of Molecular Interactions
Computational modeling has become an indispensable tool in modern drug discovery and SAR studies. drugdesign.orgmdpi.com Techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into how a molecule like this compound might interact with a biological target at the atomic level. mdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to visualize potential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com This information can explain the observed biological activity and guide the design of new analogs with improved affinity. For instance, docking studies could be used to model the interaction of this compound with a specific enzyme or receptor, highlighting the roles of the methyl groups and the carboxylic acid moiety in binding.
Molecular dynamics simulations can further refine these models by simulating the movement of the ligand-receptor complex over time, providing a more dynamic picture of the interaction and the stability of the complex. mdpi.com
These computational approaches can help to:
Rationalize SAR data: Explain why certain structural modifications lead to increased or decreased activity.
Prioritize synthesis: Identify which new analogs are most likely to have improved activity, saving time and resources.
Propose mechanisms of action: Generate hypotheses about the molecular basis of a compound's biological effects.
For example, a computational study of this compound could reveal that the methyl groups at positions 3 and 5 fit into specific hydrophobic pockets of a target protein, while the carboxylic acid forms a crucial hydrogen bond with a key amino acid residue. This would explain the importance of these structural features for its activity.
Future Directions in 3,5 Dimethyldodecanoic Acid Research
Comprehensive Elucidation of Organism-Specific Biosynthetic Pathways
A primary frontier in 3,5-dimethyldodecanoic acid research is the complete elucidation of its biosynthetic pathway within the insects that produce it. Currently, the specific enzymes and genetic sequences responsible for its synthesis are unknown. While general pathways for fatty acid synthesis in insects are understood, involving acetyl-CoA and malonyl-CoA as precursors, the exact mechanisms that lead to the characteristic methyl branches at the C3 and C5 positions of a dodecanoic acid backbone have not been detailed. wikipedia.orgmdpi.com
Future investigations should focus on identifying the complete enzymatic cascade, from basic metabolic precursors to the final pheromone molecule. This will likely involve a combination of transcriptomics and proteomics of the pheromone-producing glands of female Prionus beetles. By comparing the gene expression profiles of pheromone-producing females with those of males or non-producing females, researchers can identify candidate genes. These genes would likely code for specialized enzymes such as:
Fatty Acid Synthases (FAS): Potentially a unique FAS complex capable of incorporating methylmalonyl-CoA or utilizing specific reductases and dehydratases to create the branched structure.
Elongases: Enzymes that extend the fatty acid chain to its 12-carbon length. youtube.com
Desaturases and Reductases: Enzymes responsible for the final saturation of the fatty acid chain. wikipedia.org
P450 Enzymes: Cytochrome P450s are known to be involved in the final modification steps of many insect pheromones.
Once identified, these enzymes can be functionally expressed and characterized to confirm their role in the pathway. A complete understanding of the biosynthesis is a critical step toward the potential biotechnological production of this compound.
Development of Novel and Efficient Stereoselective Synthesis Methods
While a synthetic blend of all four stereoisomers of this compound has proven effective in attracting male Prionus beetles in field trials, the natural pheromone is the single (3R,5S) stereoisomer. illinois.edunih.gov The development of efficient and scalable stereoselective synthesis methods is a key area for future chemical research. Current non-stereoselective syntheses can be complex and may produce inactive or even inhibitory isomers alongside the desired one.
Future research should aim to:
Design Novel Chiral Auxiliaries or Catalysts: The development of new chiral catalysts or auxiliaries could enable the precise and efficient setting of the two stereocenters at the C3 and C5 positions. nih.govnih.gov
Explore Biocatalytic Approaches: Utilizing isolated enzymes or whole-cell systems to perform key stereoselective steps could offer a greener and more efficient alternative to traditional chemical synthesis. This could involve, for example, stereoselective reduction of a keto group or addition of a methyl group.
Achieving a cost-effective and high-purity synthesis of (3R,5S)-3,5-dimethyldodecanoic acid will be crucial for producing highly specific lures for pest management and for conducting detailed studies on the biological activity of each individual stereoisomer.
Advanced Mechanistic Studies of Pheromone Perception and Transduction
How do male beetles detect and respond to this compound with such high sensitivity and specificity? This question lies at the heart of pheromone perception, and the molecular mechanisms involved are still largely a black box. Future research must move beyond behavioral assays to the molecular level of the insect's olfactory system.
Key research goals in this area include:
Identification of Specific Olfactory Receptors (ORs): Using techniques like antennal transcriptome sequencing and differential expression analysis, researchers can identify the specific ORs in male beetle antennae that bind to this compound.
Functional Characterization of Receptors: Once candidate ORs are identified, their function must be confirmed. This is typically done by expressing the receptor in a heterologous system (such as Xenopus oocytes or modified insect cells) and then using electrophysiological techniques to measure its response to the pheromone and its various isomers.
Elucidation of the Signal Transduction Cascade: Beyond the initial binding event, the entire downstream signaling pathway within the olfactory neuron needs to be mapped. This includes identifying the ion channels and other signaling proteins that are activated upon pheromone binding and lead to the generation of a nerve impulse.
Structural Biology of Receptor-Ligand Interaction: Determining the 3D structure of the olfactory receptor bound to this compound through techniques like X-ray crystallography or cryo-electron microscopy would provide the ultimate insight into the basis of its specificity.
These advanced studies will not only illuminate a fundamental aspect of insect biology but could also inform the design of novel pest control agents that target and disrupt pheromone perception.
Exploration of Biosynthetic Enzyme Engineering and Metabolic Pathway Optimization
Once the native biosynthetic pathway for this compound is fully understood (as per section 9.1), an exciting avenue of research will be to harness this biological machinery for industrial production. This involves the fields of enzyme engineering and metabolic pathway optimization.
Future research in this domain will likely focus on:
Heterologous Expression: Transferring the entire biosynthetic pathway into a microbial chassis, such as E. coli or Saccharomyces cerevisiae, for sustainable and scalable production.
Enzyme Engineering: Using techniques like directed evolution or site-directed mutagenesis to improve the efficiency, stability, or substrate specificity of the key biosynthetic enzymes. For example, a fatty acid synthase could be engineered to produce the C12 backbone more efficiently.
Metabolic Engineering: Optimizing the metabolism of the host organism to increase the flux towards this compound production. This could involve upregulating the supply of precursors like acetyl-CoA and NADPH, and downregulating competing metabolic pathways. wikipedia.org
The successful application of these synthetic biology approaches could lead to a cost-effective and environmentally friendly source of this valuable pheromone, moving away from reliance on complex chemical synthesis.
Investigation of Broader Ecological Roles in Non-Insect Systems
To date, research on this compound has been almost exclusively focused on its role as an insect pheromone. However, fatty acids and their derivatives are ubiquitous in nature and serve a vast array of functions. A significant future direction is to investigate whether this compound, or structurally similar branched-chain fatty acids, play ecological roles in other systems.
Exploratory research could probe for the presence and function of this compound in:
Plants: Does it play a role in plant defense, perhaps as an anti-herbivore or anti-microbial compound? Could it be a signaling molecule involved in plant-microbe interactions in the rhizosphere?
Microorganisms: Do soil bacteria or fungi produce or degrade this compound? Its presence in the soil, where Prionus larvae live and feed on roots, suggests potential microbial interactions. wikipedia.org
Other Animal Systems: Could this or similar branched-chain fatty acids serve as chemical signals or have physiological roles in other animal taxa, beyond insects?
This line of inquiry will require broad metabolomic surveys of diverse environmental and biological samples. Uncovering new ecological roles for this compound would significantly broaden our understanding of the chemical language that shapes interactions between different organisms in an ecosystem.
Q & A
Q. What experimental designs are used to assess the bioactivity of this compound as a pheromone in Coleoptera species?
- Methodological Answer : Laboratory olfactometer assays are conducted using dose-response trials with synthetic enantiomers (e.g., 1–100 ng doses in hexane) applied to filter paper. Responses of male beetles (e.g., Prionus californicus) are compared against solvent controls. Field bioassays employ buried traps treated with synthetic lures (e.g., 10–320 μg in hexane) and monitored for beetle captures. Statistical analysis uses nonparametric tests (e.g., Friedman’s Q) to account for heteroscedasticity .
Q. How are stereoisomers of this compound distinguished in gas chromatography (GC) analyses?
- Methodological Answer : Achiral DB-5 GC columns resolve diastereomeric pairs (syn-3R,5R and anti-3R,5S) based on retention times. Methyl esters of the acids improve peak symmetry and reproducibility. Chiral stationary phases (e.g., Cyclodex-B) are less effective, necessitating indirect determination via bioassays or comparison with synthetic standards .
Advanced Research Questions
Q. How can researchers resolve contradictions between laboratory and field bioassay results for this compound activity?
- Methodological Answer : Discrepancies often arise from environmental variables (e.g., temperature, competing pheromones) or enantiomer-specific activity. For example, (3R,5S)-dimethyldodecanoic acid shows high lab activity but requires higher doses in field settings. To reconcile
- Conduct dose-escalation field trials (e.g., 0.1–100 μg lures) .
- Use mark-recapture studies to adjust for population density effects .
- Validate enantiomer ratios against insect-produced standards .
Q. What strategies optimize stereoselective synthesis of bioactive this compound enantiomers?
- Methodological Answer : Copper-catalyzed asymmetric conjugate addition of alkyl-magnesium bromides to α,β-unsaturated esters achieves >90% enantiomeric purity. For example, (3R,5S)-dimethyldodecanoic acid is synthesized using chiral ligands to control stereochemistry. Purity is confirmed via GC-MS and NMR, with bioactivity validated in olfactometer assays .
Q. Why does this compound act as a general attractant for multiple Prionus species, and how can this broad activity be mechanistically investigated?
- Methodological Answer : Structural similarity to conserved pheromone components across Cerambycidae explains cross-species attraction. To study mechanisms:
- Compare receptor-binding affinity using electrophysiology (e.g., antennal recordings).
- Test synthetic analogs (e.g., methyl esters, hydroxylated derivatives) in field trials .
- Analyze cuticular hydrocarbon profiles of target species for synergistic compounds .
Q. How should researchers address low recapture rates in mark-recapture field studies involving this compound?
- Methodological Answer : Low recaptures (e.g., <5% in P. californicus) inflate population estimates. Mitigation strategies include:
- Increasing marking intensity (e.g., fluorescent paint on elytra).
- Using Lincoln–Peterson models with correction factors for emigration .
- Deploying higher-density trap grids to improve detection .
Critical Analysis of Contradictory Findings
- Stereoisomer Activity : While (3R,5S)-dimethyldodecanoic acid is bioactive, (3S,5R) shows negligible attraction . This contradicts early hypotheses of diastereomer equivalence, underscoring the need for enantiomer-specific synthesis in pheromone studies.
- Dose-Response Variability : Field efficacy varies geographically (e.g., higher captures in California vs. Idaho), likely due to differences in beetle population density or environmental humidity .
Recommendations for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
